2-(1-Cyano-2-phenylvinyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
2-(1-Cyano-2-phenylvinyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a pyrazolo[1,5-a]pyrimidine derivative characterized by three key structural features: (i) trifluoromethyl (-CF₃) groups at positions 5 and 7, (ii) a cyano (-CN) group at position 3, and (iii) a 1-cyano-2-phenylvinyl substituent at position 2. This compound belongs to a broader class of pyrazolo[1,5-a]pyrimidines, which are explored for diverse applications, including estrogen receptor (ER) antagonism, antimicrobial activity, and imaging agent development .
Properties
IUPAC Name |
2-[(Z)-1-cyano-2-phenylethenyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H7F6N5/c19-17(20,21)13-7-14(18(22,23)24)29-16(27-13)12(9-26)15(28-29)11(8-25)6-10-4-2-1-3-5-10/h1-7H/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCIAWQRELKVRE-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C2=NN3C(=CC(=NC3=C2C#N)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C#N)/C2=NN3C(=CC(=NC3=C2C#N)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H7F6N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment.
Mode of Action
This compound interacts with CDK2, inhibiting its activity and thus disrupting the cell cycle. The inhibition of CDK2 leads to a significant alteration in cell cycle progression.
Biological Activity
The compound 2-(1-Cyano-2-phenylvinyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile , often referred to as PHTPP , is a member of the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
PHTPP has a complex molecular structure characterized by the presence of trifluoromethyl groups and cyano substituents. Its chemical formula is , and it exhibits significant lipophilicity due to the trifluoromethyl groups, which may enhance its membrane permeability.
Antiproliferative Effects
Research has indicated that PHTPP exhibits antiproliferative activity against various cancer cell lines. A study evaluating different derivatives of pyrazolo[1,5-a]pyrimidines found that compounds with similar structures demonstrated significant inhibition of cell proliferation in breast, colon, and lung cancer cell lines. Specifically, PHTPP's structural attributes may contribute to its effectiveness in targeting cancer cells through mechanisms that are not fully understood but may involve interference with cellular signaling pathways related to growth and survival .
The precise mechanism by which PHTPP exerts its biological effects is still under investigation. However, it has been suggested that the compound may inhibit specific enzymes or pathways involved in tumor growth. For instance, it is hypothesized that PHTPP could interact with kinases or other proteins critical for cell cycle regulation or apoptosis . Further studies are necessary to elucidate these pathways.
Neurological Implications
In addition to its anticancer properties, PHTPP has shown potential effects on neurological functions. It has been reported to block hypoglycemic augmentation of norepinephrine in the hypothalamic arcuate nucleus, suggesting a role in modulating neuroendocrine responses . This property could have implications for treating conditions such as obesity or metabolic syndrome.
Case Studies and Experimental Findings
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional and Pharmacological Differences
Estrogen Receptor Selectivity
- PHTPP (): Exhibits >100-fold selectivity for ERβ over ERα due to the 4-hydroxyphenyl group, which facilitates hydrogen bonding with ERβ’s ligand-binding domain .
- Target Compound: The 1-cyano-2-phenylvinyl group may sterically hinder ERα binding, but its lack of a hydroxyl group (vs. PHTPP) could reduce ERβ affinity. Experimental validation is needed .
Antimicrobial Activity
- Pyrazolo[1,5-a]pyrimidine-3-carboxamides (): Derivatives with carboxamide groups show potent activity against Gram-positive bacteria (MIC = 2–4 μg/mL). The cyano group in the target compound may reduce solubility, limiting antimicrobial efficacy .
- Compound 11b (): Contains a 4-cyanobenzylidene group but lacks trifluoromethyl substituents, resulting in lower metabolic stability compared to the target compound .
Physicochemical Properties
- Lipophilicity: The trifluoromethyl groups in the target compound increase logP (~3.5 predicted) compared to non-fluorinated analogues (e.g., Compound 12 in , logP ~2.1) .
- Metabolic Stability : Fluorinated pyrazolo[1,5-a]pyrimidines (e.g., [18F]3 in ) exhibit prolonged half-lives in vivo due to resistance to oxidative metabolism .
Q & A
Q. Table 1: Representative Synthetic Conditions
| Reaction Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | 3-Aminopyrazole + 1,3-diketone in acetic anhydride, 6 h reflux | 67–70% | |
| Cyano Introduction | Chloro derivative + KCN in DMF, 80°C, 12 h | ~65% | |
| Vinyl Group Addition | Aldehyde condensation in pyridine, 5 h reflux | 62–68% |
Basic: What analytical techniques are critical for structural confirmation and purity assessment?
Answer:
- Spectroscopy :
- IR : Identifies functional groups (e.g., C≡N at ~2,220 cm⁻¹, C=O at ~1,700 cm⁻¹) .
- NMR : and NMR resolve substituent positions (e.g., trifluoromethyl groups show distinct coupling in ) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., M peaks for CHFN expected at 460.08) .
- X-ray Crystallography : Resolves steric effects of trifluoromethyl/cyano groups (monoclinic P2/c symmetry observed in analogs) .
Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?
Answer:
Contradictions often arise from tautomerism or overlapping signals. Strategies include:
- 2D NMR (COSY, NOESY) : Differentiates regioisomers by correlating proton-proton spatial relationships .
- Isotopic Labeling : -labeling clarifies nitrogen connectivity in the pyrimidine ring .
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts to validate assignments .
Advanced: What computational tools predict the compound’s reactivity or binding affinity?
Answer:
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For trifluoromethyl analogs, electron-withdrawing effects reduce HOMO energy (~-6.5 eV), favoring nucleophilic attack .
- Molecular Docking : PyRx or AutoDock Vina models interactions with biological targets (e.g., kinase binding pockets). Trifluoromethyl groups enhance hydrophobic contacts in enzyme active sites .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Waste Management : Neutralize reaction residues with 10% NaOH before disposal. Collaborate with certified waste agencies for halogenated organic waste .
- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods due to potential cyanide release during decomposition .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Answer:
- Trifluoromethyl Role : Enhances metabolic stability and membrane permeability. Replace with -CFH or -OCF to modulate lipophilicity (clogP ~2.5 vs. ~3.1) .
- Cyano Group : Critical for hydrogen bonding with kinases. Removal reduces IC by 10-fold in kinase inhibition assays .
Q. Table 2: SAR Trends in Pyrazolo[1,5-a]pyrimidine Analogs
| Substituent | Biological Impact | Reference |
|---|---|---|
| 5,7-bis(CF) | Increased kinase selectivity | |
| 3-CN | Enhanced H-bonding with ATP-binding pockets | |
| 2-Phenylvinyl | Improved solubility via π-stacking |
Advanced: What mechanistic studies elucidate reaction pathways during synthesis?
Answer:
- Kinetic Analysis : Monitor intermediates via in situ FTIR to identify rate-limiting steps (e.g., imine formation in cyclocondensation) .
- Isotope Effects : -labeling tracks carbon migration during ring closure .
- Catalyst Screening : ZnCl or FeO nanoparticles improve yields in solvent-free conditions (85% vs. 65% with traditional catalysts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
